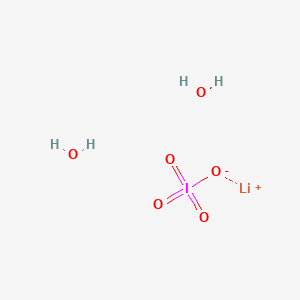
3,6-Dichloropyrazine-2-carboxylic acid
Vue d'ensemble
Description
3,6-Dichloropyrazine-2-carboxylic acid is a chemical compound with the CAS number 356783-15-8 .
Synthesis Analysis
The synthesis of 3,6-Dichloropyrazine-2-carboxylic acid can be achieved via the 3,6-dichloropyrazine-2-carbonitrile intermediate obtained from 3-aminopyrazine-2-carboxylic acid .Molecular Structure Analysis
The molecular weight of 3,6-Dichloropyrazine-2-carboxylic acid is 192.99 . Its IUPAC name is 3,6-dichloro-2-pyrazinecarboxylic acid and its InChI code is 1S/C5H2Cl2N2O2/c6-2-1-8-4 (7)3 (9-2)5 (10)11/h1H, (H,10,11) .Chemical Reactions Analysis
3,6-Dichloropyrazine-2-carboxylic acid is used in the synthesis of favipiravir . Favipiravir is a wide-spectrum antiviral generic drug that has received large attention during the recent COVID-19 pandemic .Physical And Chemical Properties Analysis
3,6-Dichloropyrazine-2-carboxylic acid is a solid substance . It should be stored in an inert atmosphere at 2-8C . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules and are completely miscible with water .Applications De Recherche Scientifique
- Summary of the Application: Favipiravir is a wide-spectrum antiviral generic drug that has received large attention during the recent COVID-19 pandemic . 3,6-Dichloropyrazine-2-carboxylic acid is used as an intermediate in the synthesis of Favipiravir .
- Methods of Application or Experimental Procedures: The synthesis of Favipiravir starts from 3-aminopyrazine-2-carboxylic acid and via 3,6-dichloropyrazine-2-carbonitrile intermediate . The process includes fluorination, hydroxylation, and nitrile hydrolysis reactions .
Safety And Hazards
Propriétés
IUPAC Name |
3,6-dichloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDYBIZSSBHQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627390 | |
| Record name | 3,6-Dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloropyrazine-2-carboxylic acid | |
CAS RN |
356783-15-8 | |
| Record name | 3,6-Dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)









